molecular formula C21H26N2O4S2 B5206269 1-[(4-ethoxyphenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine

1-[(4-ethoxyphenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine

Cat. No. B5206269
M. Wt: 434.6 g/mol
InChI Key: IVYKAVMWXQNGAL-UHFFFAOYSA-N
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Description

Introduction Piperazine and its derivatives are recognized for their significant medicinal potential, often used in various therapeutic applications due to their structural versatility and biological activities. The compound , which features a piperazine core, is part of a broader class of compounds that exhibit a wide range of pharmacological properties (Rathi et al., 2016; Sharma et al., 2020).

Synthesis Analysis The synthesis of piperazine derivatives involves various chemical strategies aimed at introducing diverse functional groups to the piperazine nucleus, thereby modulating the compound’s chemical and physical properties for specific applications. These methodologies often leverage the reactivity of the piperazine ring towards electrophilic and nucleophilic substitution reactions (Sikazwe et al., 2009).

Molecular Structure Analysis Piperazine derivatives, including the compound , exhibit a range of molecular configurations and electronic distributions, influencing their interaction with biological targets. The structural versatility of piperazine-based compounds enables the exploration of various pharmacophores, enhancing their biological efficacy and specificity (Girase et al., 2020).

Chemical Reactions and Properties The chemical reactivity of piperazine derivatives is governed by the presence of the piperazine ring and the attached functional groups. These compounds participate in a variety of chemical reactions, including N-alkylation, acylation, and sulfonylation, which are pivotal in the development of compounds with enhanced pharmacological activities (Kadhim et al., 2022).

Physical Properties Analysis The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their pharmacokinetic profiles. These properties are influenced by the compound’s molecular structure and can be optimized through structural modifications to improve drug-likeness and bioavailability (Caccia, 2007).

Chemical Properties Analysis Piperazine derivatives exhibit a broad spectrum of chemical properties, including basicity, nucleophilicity, and the ability to form stable complexes with metal ions. These chemical characteristics play a significant role in the compound’s mechanism of action, interaction with biological targets, and overall pharmacological activity (Begum et al., 2020).

properties

IUPAC Name

[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S2/c1-2-27-17-7-9-18(10-8-17)29(25,26)23-13-11-22(12-14-23)21(24)20-15-16-5-3-4-6-19(16)28-20/h7-10,15H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYKAVMWXQNGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(4-Ethoxyphenyl)sulfonyl]piperazin-1-yl}(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone

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